4-bromo-N,2-dimethylbenzenesulfonamide structure elucidation
4-bromo-N,2-dimethylbenzenesulfonamide structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 4-bromo-N,2-dimethylbenzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, from antibacterials to diuretics and anticonvulsants.[1] The precise molecular architecture of these compounds dictates their biological activity, making unambiguous structural confirmation a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, field-proven framework for the structural elucidation of a representative molecule, 4-bromo-N,2-dimethylbenzenesulfonamide.
Aimed at researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a narrative that mirrors the logical flow of scientific inquiry. We will detail the synthesis of the target compound and then apply a multi-faceted, orthogonal analytical approach to build a self-validating case for its structure. The causality behind each experimental choice is explained, ensuring that the described protocols are not merely steps to be followed, but a system for rigorous scientific validation.
Plausible Synthetic Route
The journey to structural elucidation begins with the synthesis of the target compound. A logical and efficient pathway to 4-bromo-N,2-dimethylbenzenesulfonamide involves a two-step process starting from 4-bromotoluene. This synthesis is designed to be straightforward, employing common laboratory reagents and techniques.[2][3]
The overall synthetic scheme is as follows:
Caption: Synthetic pathway for 4-bromo-N,2-dimethylbenzenesulfonamide.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of 4-Bromo-2-methylbenzenesulfonyl chloride [4][5]
-
In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq) to 0°C in an ice bath.
-
Slowly add 4-bromotoluene (1.0 eq) to the stirred chlorosulfonic acid over 30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate, 4-bromo-2-methylbenzenesulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
-
Step 2: Synthesis of 4-bromo-N,2-dimethylbenzenesulfonamide [6]
-
Dissolve the crude 4-bromo-2-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C and add an aqueous solution of methylamine (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-N,2-dimethylbenzenesulfonamide.
-
An Orthogonal Approach to Structural Elucidation
The cornerstone of modern structural analysis is the use of multiple, independent analytical techniques. This orthogonal approach ensures that the proposed structure is consistent across different physical and chemical measurements, providing a high degree of confidence in the final assignment. Each technique offers a unique piece of the structural puzzle, and their combined data create a self-validating and comprehensive picture.
Caption: Orthogonal workflow for structural elucidation.
Mass Spectrometry (MS): The Molecular Scale
Causality: The initial and most fundamental question in structural elucidation is "What is the molecular weight?". High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem MS (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragment ions provide crucial information about the constituent parts of the structure.[7][8]
Predicted Data for C₈H₁₀BrNO₂S:
-
Monoisotopic Mass: 262.9616 Da
-
Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation patterns.[9] A prominent fragmentation is the loss of sulfur dioxide (SO₂), which involves a rearrangement.[9][10] Other expected cleavages include the S-N bond and the C-S bond.
| m/z (Positive Mode) | Proposed Ion | Notes |
| ~263.9688 | [M+H]⁺ | Protonated parent molecule. Isotopic pattern for one Br atom (¹⁹Br/⁸¹Br ≈ 1:1) should be observed. |
| ~285.9508 | [M+Na]⁺ | Sodiated adduct, common in ESI. |
| ~199.9979 | [M+H - SO₂]⁺ | Loss of sulfur dioxide (64 Da) from the parent ion via rearrangement.[9] |
| ~185.0028 | [C₇H₇Br]⁺ | Bromotolyl cation, resulting from C-S bond cleavage. |
| ~155.9558 | [C₆H₄Br]⁺ | Bromophenyl cation, from loss of the methyl group. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample directly or via an LC system into the ESI source.
-
Acquire a full scan mass spectrum over a range of m/z 50-500 to identify the parent ion ([M+H]⁺).
-
Perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[11]
-
-
Data Analysis: Analyze the accurate mass of the parent ion to confirm the elemental formula. Interpret the fragmentation pattern to corroborate the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[12] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to build a complete picture of the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.8-7.9 | d | 1H | H-6 (ortho to SO₂) |
| Aromatic | ~7.5-7.6 | dd | 1H | H-5 (meta to SO₂) |
| Aromatic | ~7.4-7.5 | d | 1H | H-3 (ortho to Br) |
| N-Methyl | ~2.8-3.0 | s | 3H | N-CH₃ |
| Ar-Methyl | ~2.4-2.6 | s | 3H | Ar-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~140-145 | C-2 (ipso-CH₃) |
| Aromatic | ~138-142 | C-1 (ipso-SO₂) |
| Aromatic | ~130-135 | Aromatic CH carbons |
| Aromatic | ~125-130 | C-4 (ipso-Br) |
| N-Methyl | ~30-35 | N-CH₃ |
| Ar-Methyl | ~20-25 | Ar-CH₃ |
2D NMR Correlations (HSQC/HMBC) are crucial for definitive assignment. For instance, an HMBC correlation from the N-CH₃ protons to the C-1 (ipso-SO₂) carbon would confirm the N-to-S connectivity.
Experimental Protocol: NMR[12][13]
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire 2D spectra: COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
-
-
Data Analysis: Integrate the ¹H signals, determine multiplicities, and assign chemical shifts. Use the 2D spectra to connect proton and carbon signals, confirming the overall molecular structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[13] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific chemical bonds.[14]
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Methyl (CH₃) |
| ~1580-1600 | C=C stretch | Aromatic Ring |
| ~1330-1360 | S=O asymmetric stretch | Sulfonamide (SO₂)[15] |
| ~1150-1180 | S=O symmetric stretch | Sulfonamide (SO₂)[15] |
| ~900-950 | S-N stretch | Sulfonamide[16] |
| ~800-850 | C-H bend (out-of-plane) | Substituted Benzene |
Experimental Protocol: ATR-FTIR[17]
-
Sample Preparation: Place a small amount of the solid purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
Single-Crystal X-ray Crystallography: The Definitive Structure
Causality: While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands as the "gold standard" for structural elucidation.[17] It provides an unambiguous three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[18]
Caption: General workflow for X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[17]
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[17]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then 'solved' using computational methods to obtain an initial electron density map. This initial model is then refined against the experimental data to yield the final, highly accurate molecular structure.[18]
Conclusion: A Unified and Validated Structural Assignment
The structural elucidation of 4-bromo-N,2-dimethylbenzenesulfonamide is not achieved by a single experiment, but by the convergence of evidence from an array of orthogonal analytical techniques. Mass spectrometry confirms the elemental composition. Infrared spectroscopy verifies the presence of the key sulfonamide and aromatic functionalities. High-field NMR spectroscopy meticulously maps the atomic connectivity. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This integrated, multi-technique approach represents the standard of rigor in the chemical and pharmaceutical sciences, ensuring that the molecular entities advanced in research and development are known with the highest possible degree of certainty.
References
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (2008, March 15).
- A Comparative Crystallographic Guide to Novel Sulfonamide Compounds - Benchchem. (n.d.). BenchChem.
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. (n.d.).
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. (2025, September 30). MDPI.
- Infrared Spectra of Sulfonamide Derivatives. I.
- CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry - ACS Publications. (2021, February 15).
- Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Bentham Science Publishers. (2020, August 1). Bentham Science.
- Study of the Fragmentation Pathways of Sulfonamides by High-resol... - Ingenta Connect. (2020, August 1). Ingenta Connect.
- Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives - Open Access Journals. (n.d.). Open Access Journals.
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. (n.d.). Royal Society of Chemistry.
- Infrared identification of sulphonamides using attenuated total reflection - PubMed. (n.d.).
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31).
- Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide - Benchchem. (n.d.). BenchChem.
- 4-Bromo-2-methylbenzenesulfonyl chloride 97 139937-37-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Structure Elucidation and NMR - Hypha Discovery. (n.d.). Hypha Discovery.
- CAS 139937-37-4 4-Bromo-2-methylbenzenesulfonyl chloride - Alfa Chemistry. (n.d.). Alfa Chemistry.
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry. (2021, June 15). European Journal of Chemistry.
- amines as nucleophiles - Chemguide. (n.d.). Chemguide.
- Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines - Benchchem. (n.d.). BenchChem.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Bromo-2-methylbenzenesulfonyl chloride 97 139937-37-4 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Infrared identification of sulphonamides using attenuated total reflection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 15. rsc.org [rsc.org]
- 16. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
